molecular formula C16H23N3O4 B13982999 Tert-butyl 3-[(2-nitrophenyl)amino]piperidine-1-carboxylate CAS No. 1575819-15-6

Tert-butyl 3-[(2-nitrophenyl)amino]piperidine-1-carboxylate

Cat. No.: B13982999
CAS No.: 1575819-15-6
M. Wt: 321.37 g/mol
InChI Key: HWFZPPRPWREWJO-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(2-nitrophenyl)amino]piperidine-1-carboxylate: is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a nitrophenyl group, and a piperidine ring. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(2-nitrophenyl)amino]piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with 2-nitroaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed under an inert atmosphere, typically nitrogen, and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in tert-butyl 3-[(2-nitrophenyl)amino]piperidine-1-carboxylate can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Reduction: Tert-butyl 3-[(2-aminophenyl)amino]piperidine-1-carboxylate.

    Oxidation: Oxidized derivatives of the piperidine ring.

    Substitution: Substituted derivatives where the nitro group is replaced by the nucleophile.

Scientific Research Applications

Chemistry: Tert-butyl 3-[(2-nitrophenyl)amino]piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It serves as a model compound to investigate the interactions of similar structures with biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its structural features make it a valuable scaffold for the synthesis of pharmacologically active molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(2-nitrophenyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can interact with biological receptors. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 3-[(2-nitrophenyl)amino]piperidine-1-carboxylate is unique due to the presence of both a nitrophenyl group and a piperidine ring. This combination imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

1575819-15-6

Molecular Formula

C16H23N3O4

Molecular Weight

321.37 g/mol

IUPAC Name

tert-butyl 3-(2-nitroanilino)piperidine-1-carboxylate

InChI

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)18-10-6-7-12(11-18)17-13-8-4-5-9-14(13)19(21)22/h4-5,8-9,12,17H,6-7,10-11H2,1-3H3

InChI Key

HWFZPPRPWREWJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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